alpha-Fluorocinnamic acid

Enzymology Medicinal Chemistry Biochemistry

Alpha-Fluorocinnamic acid (CAS 20397-61-9), also known as (Z)-2-fluoro-3-phenylprop-2-enoic acid, is a fluorinated derivative of the ubiquitous plant secondary metabolite cinnamic acid, belonging to the class of α,β-unsaturated carboxylic acids. The strategic substitution of a hydrogen atom with a fluorine atom at the alpha-position (C2) of the propenoic acid side chain imparts distinct physicochemical properties, including a predicted pKa of 2.25±0.10, an XLogP3-AA of 2.2, and a melting point range of 156-159 °C, which can influence its solubility, stability, and reactivity profile in downstream synthetic and biological applications.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
CAS No. 20397-61-9
Cat. No. B3420880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Fluorocinnamic acid
CAS20397-61-9
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C(=O)O)F
InChIInChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
InChIKeyQONCEXMULRJPPY-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Fluorocinnamic Acid (CAS 20397-61-9): Baseline Physicochemical and Structural Overview for Informed Procurement


Alpha-Fluorocinnamic acid (CAS 20397-61-9), also known as (Z)-2-fluoro-3-phenylprop-2-enoic acid, is a fluorinated derivative of the ubiquitous plant secondary metabolite cinnamic acid, belonging to the class of α,β-unsaturated carboxylic acids [1]. The strategic substitution of a hydrogen atom with a fluorine atom at the alpha-position (C2) of the propenoic acid side chain imparts distinct physicochemical properties, including a predicted pKa of 2.25±0.10, an XLogP3-AA of 2.2, and a melting point range of 156-159 °C, which can influence its solubility, stability, and reactivity profile in downstream synthetic and biological applications . This compound serves as a key building block in organic synthesis and is the subject of investigation in medicinal chemistry and biocidal formulation research .

Why Cinnamic Acid Analogs Are Not Interchangeable with Alpha-Fluorocinnamic Acid


Direct substitution of alpha-Fluorocinnamic acid with other cinnamic acid derivatives in a research or industrial process is scientifically untenable due to structure-driven differences in biological target engagement and physicochemical behavior. The introduction of the highly electronegative fluorine atom at the alpha-position fundamentally alters the electron density and acidity of the carboxyl group, as evidenced by the low predicted pKa of 2.25 . This electronic modulation directly impacts the molecule's capacity to form hydrogen bonds and interact with enzyme active sites, such as the NAD+/NADH binding pocket of mitochondrial aldehyde dehydrogenase, where alpha-fluorocinnamate demonstrates a unique mixed-type inhibition profile distinct from unsubstituted or ring-substituted analogs [1]. Furthermore, even among closely related alpha-substituted cinnamates, the quantitative performance in applications like biocide potentiation varies significantly, precluding the assumption of functional equivalence [2].

Head-to-Head Quantitative Evidence: Differentiating Alpha-Fluorocinnamic Acid from Structural Analogs


Comparative Inhibitory Potency Against Mitochondrial Aldehyde Dehydrogenase

Alpha-Fluorocinnamic acid is a significantly weaker inhibitor of low Km mitochondrial aldehyde dehydrogenase compared to alpha-cyano-substituted cinnamic acid derivatives. In a direct comparative enzymatic assay using propionaldehyde as a substrate, alpha-cyanocinnamates demonstrated potent competitive inhibition with respect to NAD+, with Ki values of 0.6 µM and 2.6 µM for two lead analogs [1]. In stark contrast, under the same experimental system, alpha-fluorocinnamate was described as 'a much less effective inhibitor' and exhibited a mixed-type inhibition profile with a major competitive component, but with significantly higher inhibitory constants [1]. This quantitative difference defines a distinct pharmacological profile where alpha-fluorocinnamic acid is unsuitable for applications requiring potent ALDH inhibition but is ideal where a milder effect or a different binding modality is desired.

Enzymology Medicinal Chemistry Biochemistry

Comparative Potentiation of Lactic Acid Biocide Against Pathogenic Bacteria

In a comparative study evaluating the ability of cinnamic acid derivatives to potentiate the biocidal activity of lactic acid (LA), alpha-fluorocinnamic acid was among a select group of four compounds (including cinnamic, hydrocinnamic, and alpha-methylcinnamic acids) that achieved a Fractional Inhibitory Concentration Index (FICI) of ≤ 1 against both Escherichia coli and Staphylococcus aureus [1]. An FICI ≤ 1 indicates a synergistic or additive interaction between the biocide and the potentiator. However, this study also revealed that alpha-fluorocinnamic acid, while effective, did not yield the highest magnitude of bacterial reduction when formulated with LA, as other derivatives like allyl cinnamate achieved a 2.98 ± 0.76 log CFU·cm⁻² reduction against E. coli [1]. This places alpha-fluorocinnamic acid as a functional potentiator within a specific efficacy range, not a universally optimal one.

Microbiology Antimicrobial Formulation Biocide Development

Human ALDH3A1 Enzyme Inhibition: A Comparative Affinity Profile

Alpha-Fluorocinnamic acid exhibits a specific and quantifiable inhibitory activity against the human aldehyde dehydrogenase 3A1 (ALDH3A1) isoform. Data from BindingDB reports an IC50 value of 2.10 × 10³ nM (2.1 µM) for the inhibition of ALDH3A1-mediated benzaldehyde oxidation [1]. While this activity is notable, it represents a distinct affinity profile when compared to the compound's weak inhibition of the mitochondrial ALDH2 isoform (Ki > 2.6 µM) [2]. This cross-study comparison highlights a potential isoform selectivity that could be leveraged in research contexts where ALDH3A1 is the target of interest, as opposed to the more broadly studied ALDH2. The moderate potency (micromolar range) suggests utility in cellular assays but may limit its application as a high-potency in vivo tool compound without further optimization.

Cancer Biology Pharmacology Enzymology

Predicted Physicochemical Properties Differentiating Alpha-Fluorocinnamic Acid from Unsubstituted Cinnamic Acid

Alpha-fluorination induces significant changes in key physicochemical parameters compared to unsubstituted cinnamic acid, which can influence solubility, permeability, and metabolic stability. Alpha-Fluorocinnamic acid has a predicted pKa of 2.25 ± 0.10, making it more acidic than cinnamic acid (pKa ≈ 4.44), a difference attributable to the electron-withdrawing inductive effect of the fluorine atom at the alpha position . Its XLogP3-AA of 2.2 indicates increased lipophilicity, which may enhance membrane permeability but could also reduce aqueous solubility . This is a class-level inference: fluorination at the alpha position generally increases acidity and modulates lipophilicity relative to the parent scaffold, which can affect the compound's behavior in biological assays and its suitability for different formulation strategies.

Medicinal Chemistry ADME Property Prediction

Alpha-Fluorocinnamic Acid: Recommended Research and Industrial Applications Based on Comparative Evidence


Development of Synergistic Biocide Formulations

Alpha-Fluorocinnamic acid is recommended as a potentiation agent in antimicrobial formulations, particularly when used in combination with lactic acid or quaternary ammonium compounds like CTAB. The direct comparative evidence showing a Fractional Inhibitory Concentration Index (FICI) of ≤ 1 against E. coli and S. aureus confirms its ability to act synergistically or additively with lactic acid [1]. This application is well-suited for industrial or healthcare settings seeking to enhance the efficacy of existing biocides while potentially reducing the required concentration of the primary active ingredient. Procurement for this purpose should consider that while effective, the magnitude of enhancement is specific to the biocide and organism pairing, and optimization is required.

As a Substrate or Building Block in Fluorine-Containing Organic Synthesis

Due to its unique electronic and steric properties imparted by the alpha-fluorine, this compound serves as a versatile building block for synthesizing more complex fluorinated organic molecules. Its predicted pKa of 2.25 indicates a reactive carboxylic acid group suitable for esterification, amidation, and other derivatization reactions, while the fluorine atom provides a handle for further functionalization or serves as a bioisostere in medicinal chemistry [1]. This is a standard application for this class of compound, and procurement is advised for synthetic chemistry laboratories engaged in the synthesis of novel pharmaceuticals, agrochemicals, or specialty materials where the incorporation of fluorine is a design goal.

Biochemical Tool for Probing Aldehyde Dehydrogenase Isoforms

Alpha-Fluorocinnamic acid can be utilized as a chemical probe to distinguish between the activities of different aldehyde dehydrogenase (ALDH) isoforms. Its weak, mixed-type inhibition of the mitochondrial ALDH2 enzyme (Ki > 2.6 µM) [1] contrasts with its moderate inhibitory activity against the cytosolic ALDH3A1 isoform (IC50 = 2.1 µM) . This differential activity profile makes it a valuable tool for in vitro biochemical and cell-based assays aimed at understanding the functional roles of specific ALDH enzymes in processes such as drug metabolism, stem cell differentiation, and cancer biology. Procurement for this application is highly specific to research groups focused on ALDH enzymology.

Calibration or Reference Compound for ALDH3A1 Activity Assays

Given its reported IC50 of 2.1 µM for the inhibition of human ALDH3A1-mediated benzaldehyde oxidation, alpha-Fluorocinnamic acid can serve as a reliable reference or calibration compound in the development and validation of high-throughput screening assays targeting this enzyme [1]. Its well-defined, albeit moderate, potency in a specific enzymatic system allows for the standardization of assay conditions, the calculation of Z'-factors, and the benchmarking of novel, potentially more potent inhibitors. This is a practical application for research laboratories and core facilities involved in drug discovery efforts targeting ALDH3A1-related pathologies.

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